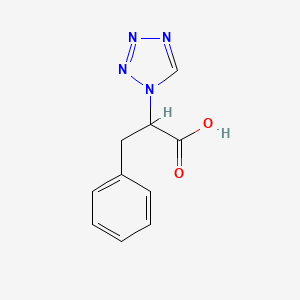

3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of tetrazole chemistry, which began with the accidental discovery of the first tetrazole derivative by Swedish chemist J. A. Bladin in 1885. This foundational work established tetrazoles as a class of doubly unsaturated five-membered ring aromatic heterocycles containing one carbon and four nitrogen atoms, representing the highest nitrogen content among stable heterocycles.

The specific synthesis and characterization of this compound was first reported in 2010, when researchers at Southeast University in Nanjing, China, successfully prepared the compound through a synthetic route involving 2-amino-3-phenylpropanoic acid and triethoxymethane in the presence of sodium azide. The synthesis protocol involved heating the reaction mixture at 80 degrees Celsius for three hours in acetic acid, followed by precipitation with hydrochloric acid to afford the target compound as a white precipitate. Colorless crystals suitable for X-ray diffraction analysis were subsequently obtained through slow evaporation of an ethanol solution over three days.

This synthetic breakthrough represented a significant milestone in the development of tetrazole-containing amino acid derivatives, building upon decades of research into tetrazole synthesis methodologies. The compound's discovery coincided with renewed interest in tetrazole derivatives for coordination chemistry applications, as evidenced by the expanding body of research into tetrazole metal derivatives during the early 2000s.

Significance in Heterocyclic Chemistry Research

This compound occupies a crucial position within heterocyclic chemistry research due to its unique combination of structural features and chemical properties. The compound demonstrates the versatility of tetrazole rings as building blocks for complex molecular architectures, particularly in applications where bioisosterism with carboxylic acids is desired.

The tetrazole moiety in this compound exhibits the characteristic aromatic stability associated with six π-electrons, following Hückel's rule for aromaticity. This electronic configuration contributes to the compound's stability while maintaining reactivity patterns that distinguish it from simple carboxylic acids. Research has demonstrated that tetrazole groups can serve as effective bioisosteres for carboxylate groups due to their similar dissociation constants and deprotonation behavior at physiological conditions.

Crystallographic analysis has revealed significant structural insights that enhance understanding of tetrazole chemistry. The compound exists as a monohydrate in the solid state, with the crystal structure stabilized by intramolecular O—H⋯N and O—H⋯O hydrogen bonds. The dihedral angle of 63.24 degrees between the tetrazole and benzene rings indicates a non-planar molecular geometry that influences both the compound's physical properties and potential biological activity.

The following table summarizes key crystallographic parameters for this compound monohydrate:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₂·H₂O |

| Molecular Weight | 236.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 24.001(4) Å, b = 8.3769(19) Å, c = 5.7455(11) Å |

| Unit Cell Volume | 1155.1(4) ų |

| Density | 1.358 Mg/m³ |

| Dihedral Angle (tetrazole-benzene) | 63.24(11)° |

Recent investigations into multicomponent reaction strategies have highlighted the synthetic accessibility of tetrazole derivatives, including compounds structurally related to this compound. These methodologies have expanded the toolkit available for synthesizing diverse tetrazole-containing molecules, facilitating research into their properties and applications.

Position Within Tetrazole-Containing Compound Classifications

This compound can be classified within the broader category of 1-substituted tetrazoles, specifically as an N1-substituted tetrazole derivative containing both aromatic and aliphatic substituents. This classification is significant because it determines the compound's coordination behavior, tautomeric preferences, and reactivity patterns.

Within the tetrazole family, compounds can be categorized based on their substitution patterns and tautomeric forms. The parent tetrazole exists in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole, with the 1H- and 2H- isomers being tautomers. In this compound, the tetrazole ring adopts the 1H-tautomeric form, as evidenced by the N1-substitution pattern.

The compound represents a subset of tetrazole derivatives that incorporate amino acid-like structural features. This classification aligns with recent research into amino acid-isosteric amino tetrazoles, where the carboxyl group of natural amino acids is replaced by the isosteric 5-tetrazolyl group. However, this compound differs from this class in that it retains the carboxylic acid functionality while incorporating the tetrazole ring as an N-substituent.

The following classification scheme illustrates the position of this compound within tetrazole-containing compounds:

| Classification Level | Category | Description |

|---|---|---|

| Primary | Tetrazole derivatives | Five-membered heterocycles with four nitrogen atoms |

| Secondary | 1H-tetrazoles | Tautomeric form with hydrogen on N1 position |

| Tertiary | N1-substituted tetrazoles | Substitution at the N1 position of the tetrazole ring |

| Quaternary | Amino acid-derived tetrazoles | Tetrazoles incorporating amino acid structural elements |

| Quinternary | Phenylpropanoic acid tetrazoles | Specific subset with phenylpropanoic acid backbone |

Recent advances in tetrazole coordination chemistry have demonstrated that N1-substituted tetrazoles like this compound can serve as versatile ligands for metal coordination. The presence of multiple nitrogen atoms in the tetrazole ring provides various coordination sites, while the carboxylic acid group offers additional binding opportunities for metal centers.

Research into tetrazole-containing coordination complexes has revealed that these compounds can form diverse structural arrangements, including one-, two-, and three-dimensional coordination polymers. The specific positioning of this compound within this classification system indicates its potential utility in developing novel coordination materials with tailored properties.

Properties

IUPAC Name |

3-phenyl-2-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFZFWRBAQCHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349720 | |

| Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204188-85-2 | |

| Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid commonly involves the introduction of the tetrazole ring onto a phenylacetic acid derivative or a related precursor. The tetrazole ring is typically formed via cycloaddition reactions involving azide sources and nitrile or related functional groups under acidic or catalytic conditions.

- Key Reactants: Phenylacetic acid derivatives or nitrile precursors, sodium azide or hydrazoic acid, and appropriate catalysts or acidic media.

- Reaction Type: Cycloaddition forming the 1H-tetrazole ring.

- Chirality: The compound often features a chiral center at the propanoic acid moiety, requiring stereochemical control during synthesis.

Preparation via Cycloaddition Using Sodium Azide and Triethyl Orthoformate

A widely used method involves the reaction of primary amines with sodium azide and triethyl orthoformate in the presence of catalysts, resulting in 1-substituted tetrazoles, including the target compound.

Catalyst Development: Ag/Sodium Borosilicate Nanocomposite (ASBN)

- A novel heterogeneous catalyst, silver nanoparticles supported on sodium borosilicate glass (ASBN), has been developed using a green synthesis approach with Aleurites moluccana leaf extract.

- This catalyst facilitates solvent-free synthesis of 1-substituted tetrazoles at moderate temperatures (90–120 °C) with high yields and easy catalyst recovery.

Reaction Conditions and Yields

| Entry | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 120 | 3 | 0 |

| 2 | Sodium borosilicate (0.03) | 120 | 8 | 77 |

| 3 | Sodium borosilicate (0.05) | 120 | 8 | 82 |

| 4 | Ag/sodium borosilicate (0.03) | 90 | 5 | 60 |

| 5 | Ag/sodium borosilicate (0.03) | 120 | 3 | 85 |

| 6 | Ag/sodium borosilicate (0.05) | 120 | 3 | 94 |

| 7 | Ag/sodium borosilicate (0.05) | 100 | 3 | 77 |

| 8 | Ag/sodium borosilicate (0.07) | 120 | 3 | 94 |

- Reaction mixture: 2.0 equiv of amine (e.g., 4-chloroaniline), 2.0 equiv sodium azide, 2.4 equiv triethyl orthoformate, and ASBN catalyst.

- Optimal yield (94%) achieved at 120 °C with 0.05–0.07 g catalyst loading over 3 hours.

- The catalyst is recyclable without significant loss of activity.

- The method avoids toxic reagents like hydrazoic acid and organic solvents, offering a greener alternative.

Mechanistic Insights and Characterization

- FT-IR spectra confirm tetrazole formation by disappearance of NH2 bands and appearance of C=N stretching bands (1620–1680 cm⁻¹).

- NMR data show characteristic tetrazole proton signals at δ 7.80–8.40 ppm and carbon signals at δ 141–157 ppm.

- This method circumvents common drawbacks such as long reaction times, tedious work-up, and use of hazardous materials.

Tetrazole Formation via Hydrazine and Carbonyl Compounds under Acidic Conditions

Another classical approach involves synthesizing the tetrazole moiety by reacting hydrazine with suitable carbonyl compounds under acidic conditions, followed by cyclization to form the tetrazole ring.

- This method is applicable for preparing the tetrazole ring attached to the propanoic acid backbone.

- Reaction parameters such as temperature (~70 °C), reaction time, and molar ratios are critical for optimizing yields and purity.

- The process is often used in laboratory-scale synthesis for research and pharmacological applications.

Azide Coupling Method for Amino Acid Derivatives

The azide coupling method is a notable approach to couple amino acids and amines starting from hydrazides, which can be adapted for synthesizing this compound derivatives.

- The method involves preparing hydrazide intermediates, followed by azide coupling and cyclization.

- Reactions are typically carried out in refluxing solvents such as ethanol or chloroform.

- The final products are isolated by crystallization, achieving high purity and yield.

- This approach is versatile for synthesizing related tetrazole-containing compounds with potential biological activity.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| ASBN Catalyst-mediated cycloaddition | Solvent-free, green catalyst, high yields (up to 94%) | Eco-friendly, recyclable catalyst, short reaction time | Requires preparation of nanocomposite catalyst |

| Hydrazine and carbonyl under acid | Classical method, moderate temperature (70 °C) | Well-established, adaptable to various substrates | May require acidic conditions, longer reaction times |

| Azide coupling of hydrazides | Reflux in ethanol or chloroform, crystallization purification | High purity products, versatile | Use of organic solvents, multi-step synthesis |

Summary of Key Experimental Data for (S)-3-Phenyl-2-(1H-tetrazol-1-yl)propanoic Acid

| Property | Value/Description |

|---|---|

| Molecular Weight | 218.22 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in water |

| Density | Approximately 1.358 g/cm³ |

| Crystal System | Orthorhombic |

| Optimal Reaction Temperature | ~120 °C (ASBN catalyst method) |

| Reaction Time | 3 hours (ASBN catalyst method) |

| Yield | Up to 94% (ASBN catalyst method) |

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid has been studied for its potential therapeutic applications, particularly as an inhibitor of copper-containing amine oxidases. These enzymes are involved in the oxidative deamination of primary amines, which is crucial in various physiological processes. Inhibition of these enzymes may lead to therapeutic effects in managing inflammatory diseases and conditions related to amine metabolism.

Case Study: Inhibition of Amine Oxidases

Research indicates that the compound effectively binds to copper-containing amine oxidases, which can be analyzed through molecular docking studies. These studies predict binding affinities and elucidate mechanisms of inhibition, providing insights into optimizing the compound's efficacy as a therapeutic agent.

Coordination Chemistry

Ligand Properties

In coordination chemistry, this compound serves as a ligand to form metal complexes. These complexes may exhibit potential catalytic properties, making them valuable in various chemical reactions.

Table 1: Comparison of Ligand Properties

| Compound | Ligand Type | Metal Complexes Formed | Potential Applications |

|---|---|---|---|

| This compound | Bidentate ligand | Cu(II), Ni(II) complexes | Catalysis, Material Science |

| Other Tetrazole Derivatives | Monodentate/Bidentate | Various metal complexes | Varies by derivative |

Antimicrobial and Anticancer Properties

Derivatives of this compound are under investigation for their antimicrobial and anticancer activities. Preliminary studies suggest that modifications to the tetrazole ring can enhance these biological properties, making them promising candidates for drug development .

Industrial Applications

The compound is also utilized in the synthesis of advanced materials and as a building block for other chemical compounds. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features :

- Crystal Structure : X-ray diffraction reveals an orthorhombic crystal system (space group Pca21) with a dihedral angle of 63.24° between the tetrazole and phenyl rings. Intramolecular O–H···N and O–H···O hydrogen bonds stabilize the structure .

- Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 11.0 (s, OH), 8.78 (s, CH), and 7.30–7.80 ppm (aromatic protons) .

Applications :

The compound’s tetrazole ring mimics carboxylic acid bioisosteres, making it relevant in medicinal chemistry for drug design, particularly in angiotensin II receptor antagonists .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

(a) Heterocyclic Ring Comparison

- Tetrazole vs. Imidazole: Tetrazole (N₄) exhibits superior hydrogen-bonding capacity and metabolic stability compared to imidazole (N₂C₃), which is prone to oxidative degradation . Example: this compound forms intramolecular O–H···N bonds (2.55 Å), enhancing crystallinity , whereas imidazole analogs lack this feature .

Tetrazole vs. Pyrrole :

(b) Carboxylic Acid Chain Length

- Propanoic Acid vs. Acetic Acid: The propanoic acid chain in this compound provides greater conformational flexibility and hydrophobic interactions compared to phenyl(1H-tetrazol-1-yl)acetic acid .

Biological Activity

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid, also referred to as (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a propanoic acid backbone with a phenyl group and a tetrazole ring, which contributes to its unique chemical properties. The compound exists in a monohydrate form, indicating the presence of one water molecule per formula unit in its crystalline state. Notably, the dihedral angle between the tetrazole and benzene rings is approximately 63.24°, which may influence its biological interactions.

This compound primarily acts as an inhibitor of copper-containing amine oxidases . These enzymes are crucial for the oxidative deamination of primary amines, impacting various physiological processes. The inhibition of these enzymes suggests potential therapeutic applications in managing inflammatory diseases and conditions related to amine metabolism.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

- Enzyme Inhibition : The compound effectively inhibits copper-containing amine oxidases, which play significant roles in metabolic pathways.

- Therapeutic Potential : Its ability to modulate enzyme activity indicates potential uses in treating diseases linked to amine metabolism and inflammation .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits copper-containing amine oxidases |

| Therapeutic Applications | Potential use in treating inflammatory diseases |

| Binding Affinity | Effective binding to target enzymes as shown in molecular docking studies |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Molecular Docking Studies : Research utilizing molecular docking techniques has demonstrated that this compound binds effectively to copper-containing amine oxidases, influencing their activity. Such studies are crucial for understanding the mechanisms of inhibition and optimizing the compound's efficacy as a therapeutic agent.

- Synthesis and Characterization : Various synthetic routes have been developed to create this compound, often involving multi-step processes that highlight its complex structure. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis of the compound .

Table 2: Synthesis Overview

Q & A

Q. What are the optimal synthetic conditions for 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid?

The compound is synthesized via cyclization of 2-amino-3-phenylpropanoic acid with sodium azide and triethoxymethane in acetic acid at 80°C for 3 hours. Post-reaction, the mixture is cooled, precipitated with HCl (30%), and crystallized via slow ethanol evaporation . This method yields colorless crystals suitable for X-ray diffraction.

Q. Which spectroscopic and crystallographic methods validate its structure?

Single-crystal X-ray diffraction (SCXRD) confirms the molecular geometry, with bond lengths, angles, and hydrogen-bonding networks refined using SHELXL97 . Additional characterization includes IR spectroscopy for functional groups (tetrazole and carboxylic acid) and NMR for proton environments.

Q. How does hydrogen bonding stabilize the crystal lattice?

Intramolecular O–H⋯N and O–H⋯O hydrogen bonds between the carboxylic acid, tetrazole, and water molecules create a stabilized orthorhombic lattice (space group Pca2₁). These interactions reduce torsional strain, evidenced by a dihedral angle of 63.24° between tetrazole and phenyl rings .

Q. What purification techniques ensure high-purity yields?

Recrystallization from ethanol removes unreacted precursors and byproducts. Multi-scan absorption corrections (CrystalClear) and refinement against F² data (SHELXL97) minimize experimental errors in structural analysis .

Q. How are single crystals grown for structural studies?

Slow evaporation of an ethanol solution at room temperature over 3 days produces diffraction-quality crystals (0.40 × 0.25 × 0.10 mm³). Crystal morphology is monitored using Mercury CSD for void visualization and packing analysis .

Advanced Research Questions

Q. What crystallographic challenges arise when refining high-Z structures?

SHELX programs, optimized for small-molecule refinement, may struggle with high thermal motion or partial occupancy in tetrazole-containing complexes. Data-to-parameter ratios below 10:1 (e.g., 9.4 in this case) require restraints for H-atom placement and merging Friedel pairs to mitigate anomalous dispersion effects .

Q. How does steric hindrance from the tetrazole group affect derivatization?

The tetrazole’s bulkiness restricts nucleophilic substitution at the C2 position. Computational tools like Mercury’s packing similarity analysis predict steric clashes during functionalization, guiding regioselective modifications .

Q. What discrepancies occur in hydrogen-bonding analysis across software?

SHELXTL (Bruker AXS) and Mercury may differ in hydrogen-bond geometry (e.g., O–H⋯N distances) due to varying restraint libraries. Cross-validation with DFT-calculated bond angles (e.g., 107.1°–113.6° for C–H⋯Cl interactions) resolves ambiguities .

Q. How to resolve data contradictions in twinned crystals?

High-resolution data (θ > 25.5°) and twin-law refinement in SHELXL improve R factors (e.g., wR = 0.098). Multi-scan absorption corrections (Tmin = 0.972) reduce systematic errors in twinned datasets .

Q. Can computational tools predict intermolecular interactions for co-crystallization?

Mercury’s Materials Module identifies S(5) and S(6) hydrogen-bond motifs, enabling co-crystal design with APIs. For example, water molecules bridge organic layers via O–H⋯O bonds, suggesting compatibility with polar co-formers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.